molecular formula C23H21ClN2O3 B606538 N-(4-氯苯基)-1-[3-(2-呋喃基)苯甲酰]-3-哌啶甲酰胺 CAS No. 1443437-74-8

N-(4-氯苯基)-1-[3-(2-呋喃基)苯甲酰]-3-哌啶甲酰胺

货号 B606538
CAS 编号: 1443437-74-8
分子量: 408.88
InChI 键: HERLZBNILRVHQN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(4-Chlorophenyl)-1-[3-(2-furanyl)benzoyl]-3-piperidinecarboxamide (4CP-FB) is a novel synthetic compound with promising potential as a therapeutic agent for various diseases. 4CP-FB is a member of the piperidinecarboxamide family of compounds, which have been extensively studied for their pharmacological activities. 4CP-FB has been found to have anti-inflammatory, anti-cancer, anti-oxidant, and anti-microbial properties. It has also been shown to have potential use as a neuroprotective agent.

科学研究应用

Anti-Fibrotic Drug Discovery

CCG-203971 has shown promise in the field of anti-fibrotic drug discovery. It has been tested in a mouse model of intestinal fibrosis induced by Salmonella typhimurium . The compound demonstrated efficacy in repressing fibrotic genes such as COL1A1 and IGF-1 , which are critical markers of fibrosis. This suggests that CCG-203971 could be a valuable tool in developing treatments for conditions like Crohn’s disease, where intestinal fibrosis can lead to severe complications .

Inhibition of Rho/MKL1/SRF Transcriptional Pathway

CCG-203971 acts as an inhibitor of the Rho/MKL1/SRF transcriptional pathway. This pathway is implicated in the metastasis of melanoma and breast cancer, as well as in castration-resistant prostate cancer. By inhibiting this pathway, CCG-203971 may help to prevent the spread of these cancers and serve as a potential therapeutic agent .

Prostate Cancer Cell Invasion

In preclinical studies, CCG-203971 inhibited the invasion of PC-3 prostate cancer cells. The compound was well-tolerated in mouse models at doses up to 100 mg/kg IP over five days. This indicates that CCG-203971 could be developed as a treatment to prevent the invasion and metastasis of prostate cancer cells .

Treatment of Solid Organ Fibrosis

The Rho/MRTF/SRF pathway, which CCG-203971 targets, is also involved in various types of solid organ fibrosis. The compound has shown antifibrotic activity in murine models of skin injury and in pulmonary fibrosis lung fibroblasts. This suggests that CCG-203971 has potential applications in treating fibrotic diseases of the skin and lungs .

Modulation of Fibrogenesis

CCG-203971 has been found to repress matrix-stiffness and TGF-β-mediated fibrogenesis in human colonic myofibroblasts. This indicates that the compound could be used to modulate fibrogenesis in various fibrotic diseases, potentially altering the course of disease progression and improving patient outcomes .

Drug Safety and Tolerability

The safety profile of CCG-203971 is an important aspect of its application in scientific research. The compound’s tolerability in animal models suggests that it could be safely administered in human clinical trials, which is a critical step in the drug development process .

作用机制

Target of Action

CCG-203971 is a second-generation inhibitor of the Rho/MRTF/SRF pathway . This pathway involves RhoA-regulated gene transcription by serum response factor (SRF) and its transcriptional cofactor myocardin-related transcription factors (MRTFs) . The compound potently targets RhoA/C-activated SRE-luciferase with an IC50 of 6.4 μM .

Mode of Action

CCG-203971 interacts with its targets to inhibit the Rho/MRTF/SRF pathway . This pathway has been identified as a promising therapeutic target for pharmacological intervention in multiple diseases . The compound disrupts the SRF transcription, although the direct molecular target of these compounds is unclear .

Biochemical Pathways

The Rho/MRTF/SRF pathway plays a crucial role in regulating mitochondrial function . CCG-203971 affects this pathway, leading to changes in mitochondrial function and dynamics . The compound has been shown to hyperacetylate histone H4K12 and H4K16 and regulate the genes involved in mitochondrial function .

Pharmacokinetics

The pharmacokinetics of CCG-203971 have been optimized to improve both the metabolic stability and the solubility of the compound . This optimization resulted in over 10-fold increases in plasma exposures in mice . One of the analogs of CCG-203971, CCG-232601, could inhibit the development of bleomycin-induced dermal fibrosis in mice when administered orally at 50mg/kg .

Result of Action

CCG-203971 regulates mitochondrial function as a compensatory mechanism by repressing oxidative phosphorylation and increasing glycolysis . The compound is effective in inhibiting all the complexes of mitochondrial electron transport chains and further inducing oxidative stress . These effects highlight the therapeutic potential of CCG-203971, which may prove to be a promising approach to target aberrant bioenergetics .

属性

IUPAC Name

N-(4-chlorophenyl)-1-[3-(furan-2-yl)benzoyl]piperidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClN2O3/c24-19-8-10-20(11-9-19)25-22(27)18-6-2-12-26(15-18)23(28)17-5-1-4-16(14-17)21-7-3-13-29-21/h1,3-5,7-11,13-14,18H,2,6,12,15H2,(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HERLZBNILRVHQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC=CC(=C2)C3=CC=CO3)C(=O)NC4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Chlorophenyl)-1-[3-(2-furanyl)benzoyl]-3-piperidinecarboxamide

Q & A

Q1: What is the primary mechanism of action of CCG-203971?

A1: CCG-203971 acts by inhibiting the nuclear localization and activity of myocardin-related transcription factor A (MRTF-A). [, , , ] This disrupts the MRTF-A/serum response factor (SRF) signaling pathway, which plays a crucial role in myofibroblast activation and the expression of pro-fibrotic genes. [, ]

Q2: How does CCG-203971 affect myofibroblast differentiation and activity?

A2: CCG-203971 effectively blocks transforming growth factor beta 1 (TGF-β1)-induced myofibroblast differentiation and activation. [] This is evidenced by the reduced expression of alpha-smooth muscle actin (α-SMA), a hallmark of myofibroblast differentiation, and decreased production of extracellular matrix (ECM) components like collagen. [, ]

Q3: What are the downstream consequences of inhibiting the MRTF-A/SRF pathway by CCG-203971?

A3: Inhibition of the MRTF-A/SRF pathway by CCG-203971 leads to the downregulation of several pro-fibrotic genes, including connective tissue growth factor (CTGF), α-SMA, and collagen type 1 alpha 2 chain (COL1A2). [, , ] This ultimately results in reduced ECM deposition and decreased tissue fibrosis in various experimental models. [, , , , ]

Q4: Does CCG-203971 influence fibroblast apoptosis?

A4: Yes, CCG-203971 has been shown to enhance fibroblast apoptosis in vitro, particularly in the presence of Fas-activating antibodies. [] It achieves this by blocking the TGF-β1-induced expression of X-linked inhibitor of apoptosis (XIAP) and secretion of plasminogen activator inhibitor-1 (PAI-1). []

Q5: What is the role of Rho GTPases in the mechanism of action of CCG-203971?

A5: Rho GTPases, particularly RhoA and RhoC, play a crucial role in regulating MRTF-A activity. [, , ] They act upstream of MRTF-A, and their activation leads to MRTF-A nuclear translocation and subsequent activation of SRF-mediated gene transcription. [, ] While CCG-203971 was initially believed to directly target Rho/MRTF/SRF pathway, more recent research identified Pirin as its molecular target. [, ]

Q6: What is the connection between CCG-203971 and Pirin?

A6: Research suggests that Pirin, an iron-dependent co-transcription factor, is a direct target of CCG-203971 and its analogs. [, ] Studies show that CCG-203971 binds to Pirin, and Pirin itself can modulate MRTF-dependent gene expression. [] This interaction might contribute to the observed antifibrotic effects of the compound. []

Q7: What is the molecular formula and weight of CCG-203971?

A7: The molecular formula of CCG-203971 is C21H20ClN3O3, and its molecular weight is 413.87 g/mol.

Q8: Have there been any studies on the structure-activity relationship of CCG-203971 and its analogs?

A8: Yes, studies have explored the structure-activity relationship of CCG-203971 analogs. [, ] For instance, researchers investigated the stereospecific effects of CCG-1423, CCG-100602, and CCG-203971 isomers. [] They found that the S-isomer of CCG-1423 exhibited stronger inhibitory effects on MRTF-A-mediated cellular events compared to the R-isomer. [] Additionally, the development of CCG-257081, an analog that co-crystallizes with Pirin, highlights ongoing efforts to optimize the compound's structure for improved efficacy. []

Q9: Is there information available on the stability and formulation of CCG-203971?

A9: While the provided articles primarily focus on the compound's biological activity and mechanism of action, some mention efforts to optimize its pharmacokinetic properties. [] This suggests that research on stability and formulation is ongoing, but detailed information is limited in the provided context.

Q10: What is the in vivo activity and efficacy of CCG-203971?

A11: CCG-203971 has demonstrated efficacy in several in vivo models of fibrosis. For example, it effectively reduced skin thickening and collagen deposition in a bleomycin-induced mouse model of scleroderma. [, ] Similarly, it mitigated lung collagen content in both bleomycin and targeted type II alveolar epithelial cell injury models of lung fibrosis. []

Q11: What in vitro models have been used to study the effects of CCG-203971?

A11: Various in vitro models have been employed to study CCG-203971. These include:

  • Human lung fibroblasts (CCL-210 and IMR-90): To investigate its effects on fibroblast differentiation, ECM production, and susceptibility to apoptosis. []
  • Human conjunctival fibroblasts: To assess its impact on collagen contraction, cell protrusive activity, matrix degradation, and expression of key matrix metalloproteinase genes. []
  • Melanoma cell lines (e.g., SK-Mel-147, B16F10): To evaluate its effects on cell migration, invasion, and the expression of MRTF-regulated genes. [, ]

Q12: What in vivo models have been used to assess the efficacy of CCG-203971?

A12: In vivo efficacy of CCG-203971 has been evaluated in various models:

  • Bleomycin-induced skin fibrosis model (mice): Demonstrated prevention of skin thickening and collagen deposition, suggesting potential for treating scleroderma. [, , ]
  • Bleomycin and targeted type II alveolar epithelial cell injury models of lung fibrosis: Showed significant reduction in lung collagen content, highlighting its potential as an anti-fibrotic agent in lung diseases. []
  • Experimental glaucoma filtration surgery model (rabbits): Local delivery of CCG-203971 increased long-term surgical success and reduced scar tissue formation, indicating potential for treating ocular fibrosis. []
  • Mouse Salmonella Typhimurium model of intestinal fibrosis: Highlighted the model's suitability for testing anti-fibrotic drugs like CCG-203971. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。